![molecular formula C8H7NO3 B1343162 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one CAS No. 697801-50-6](/img/structure/B1343162.png)
5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
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Overview
Description
5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a derivative of 3,4-dihydro-2H-benzo[e][1,3]oxazine . These compounds have been synthesized for various applications, including as fungicides and building blocks for polymer preparation . They have also been studied for their potential as anticancer agents .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives, including 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one, has been achieved through a one-pot three-component reaction . This method uses a new milling system that allows for the processing of up to 12 samples simultaneously . Another synthetic protocol involves a two-step process .Molecular Structure Analysis
The structure of these compounds has been established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve a one-pot three-component reaction . This reaction is part of a mechanochemical parallel synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, one derivative has a melting point of 108-110°C . Another source mentions a melting point of 123-128°C and a boiling point of 227°C at 73 mm Hg .Scientific Research Applications
Inhibition of Serine Proteases
The compound 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has been shown to have inhibitory activity towards serine proteases like human leukocyte elastase, which plays a role in the pathogenesis of several diseases .
COX Enzyme Inhibition
This compound has also been studied for its potential as a COX enzyme inhibitor, which could make it relevant in the development of anti-inflammatory drugs .
Anti-infective Agent Potential
There is evidence suggesting that derivatives of this compound class can arrest the cell cycle in pathogens like Candida albicans, indicating potential as an anti-infective agent .
Therapeutic Potential in Cancer
Research has been conducted on analogues of this compound for their efficacy in controlling cancer growth, highlighting its therapeutic potential in oncology .
Chemical Synthesis and Availability
The compound is available for purchase and use in research, with technical documents and peer-reviewed papers available to guide its application .
Structural Significance
The structure of this compound, which includes a heterocyclic moiety, is significant in medicinal chemistry for the development of various therapeutic agents .
Future Directions
properties
IUPAC Name |
5-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-2-1-3-7-5(6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNLWJIQVGZSBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2OC(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one |
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